molecular formula C8H8FN3 B8120694 2-Fluoro-4-hydrazino-5-methyl-benzonitrile

2-Fluoro-4-hydrazino-5-methyl-benzonitrile

Cat. No.: B8120694
M. Wt: 165.17 g/mol
InChI Key: GAVBWFZBKGOPFI-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydrazino-5-methyl-benzonitrile is an organic compound with the molecular formula C8H8FN3. This compound is characterized by the presence of a fluorine atom, a hydrazinyl group, and a methyl group attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-Fluoro-5-methylbenzonitrile.

    Hydrazination: The 2-Fluoro-5-methylbenzonitrile is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 4-position. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Reactor Design: Use of specialized reactors to control temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-hydrazino-5-methyl-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Azo Compounds: Formed from the oxidation of the hydrazinyl group.

    Amines: Resulting from the reduction of the nitrile group.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-4-hydrazino-5-methyl-benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydrazino-5-methyl-benzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity.

    Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

    2-Fluoro-5-methylbenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical transformations.

    4-Hydrazinyl-5-methylbenzonitrile: Does not contain the fluorine atom, which affects its electronic properties and reactivity.

    2-Fluoro-4-hydrazinylbenzonitrile: Similar structure but without the methyl group, leading to differences in steric and electronic effects.

Uniqueness: 2-Fluoro-4-hydrazino-5-methyl-benzonitrile is unique due to the presence of both the fluorine and hydrazinyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-fluoro-4-hydrazinyl-5-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-5-2-6(4-10)7(9)3-8(5)12-11/h2-3,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVBWFZBKGOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NN)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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